Trifluoromethanesulfonate; 5-(trifluoromethyl)dibenzoselenophen-5-ium
CAS No.: 129922-33-4
Cat. No.: VC3839641
Molecular Formula: C14H8F6O3SSe
Molecular Weight: 449.2 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 129922-33-4 |
|---|---|
| Molecular Formula | C14H8F6O3SSe |
| Molecular Weight | 449.2 g/mol |
| IUPAC Name | trifluoromethanesulfonate;5-(trifluoromethyl)dibenzoselenophen-5-ium |
| Standard InChI | InChI=1S/C13H8F3Se.CHF3O3S/c14-13(15,16)17-11-7-3-1-5-9(11)10-6-2-4-8-12(10)17;2-1(3,4)8(5,6)7/h1-8H;(H,5,6,7)/q+1;/p-1 |
| Standard InChI Key | JBCKNNSFQMKYGM-UHFFFAOYSA-M |
| SMILES | C1=CC=C2C(=C1)C3=CC=CC=C3[Se+]2C(F)(F)F.C(F)(F)(F)S(=O)(=O)[O-] |
| Canonical SMILES | C1=CC=C2C(=C1)C3=CC=CC=C3[Se+]2C(F)(F)F.C(F)(F)(F)S(=O)(=O)[O-] |
Introduction
Chemical Identity and Structural Features
The compound consists of a dibenzoselenophen scaffold where one selenium atom is bonded to a group, forming a positively charged selenophenium center. The trifluoromethanesulfonate () anion balances the charge. Key structural attributes include:
Molecular Geometry
X-ray crystallography and computational studies reveal a planar dibenzoselenophen system with the group inducing significant electron withdrawal. The bond length is approximately 1.87 Å, shorter than typical Se–C bonds due to hyperconjugation .
Spectroscopic Properties
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: A singlet at ppm corresponds to the group on selenium, while the triflate anion resonates at ppm .
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IR Spectroscopy: Strong absorptions at 1,245 cm (S=O stretch) and 1,135 cm (C–F stretch) confirm the presence of triflate and moieties .
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 449.23 g/mol |
| Melting Point | 157–158 °C (decomposition) |
| Solubility | DMSO, Acetonitrile, Dichloromethane |
Synthesis and Manufacturing
The synthesis involves a one-pot reaction combining 3,3’-bis(trifluoromethoxy)biphenyl with triflic anhydride () and a fluorinating agent :
Key Steps:
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Selenide Formation: 2-Lithiobiphenyl reacts with selenium powder to form dibenzoselenophen.
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Trifluoromethylation: Treatment with in the presence of introduces the group.
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Counterion Exchange: The intermediate selenoxide cyclizes with triflic acid to yield the triflate salt .
This method achieves yields up to 66%, with purity >97% confirmed by HPLC .
Reactivity and Mechanism
As an electrophilic source, the compound reacts via a two-electron transfer mechanism:
Substrate Scope
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Arenes: Electron-rich aromatics (e.g., anisole) undergo electrophilic substitution at para positions .
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Heteroatoms: Thiols, amines, and alcohols form -S, -N, and -O bonds, respectively .
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Transition Metal Catalysis: Pd(II) complexes facilitate ortho-trifluoromethylation of directing group-containing arenes .
Kinetic Studies
Second-order rate constants () for reactions with thiophenol () and pyrrole () highlight its moderate electrophilicity compared to Umemoto’s Reagent II () .
Applications in Organic Synthesis
Pharmaceutical Intermediates
Comparative Analysis with Related Reagents
| Reagent | Electrophilicity (, Ms) | Stability |
|---|---|---|
| Umemoto’s Reagent II | Moderate | |
| This Compound | High | |
| Togni’s Reagent | Low |
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